molecular formula C7H9N3O2S B13802250 N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

Cat. No.: B13802250
M. Wt: 199.23 g/mol
InChI Key: URSSMCLGYHUPJB-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is a compound that belongs to the class of heterocyclic compounds, specifically thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide typically involves the condensation of thiophene derivatives with hydrazine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s thiophene ring and hydrazine moiety play crucial roles in its activity, allowing it to interact with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is unique due to its specific hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

InChI

InChI=1S/C7H9N3O2S/c1-5(11)9-7-6(2-3-13-7)4-8-10-12/h2-4,10,12H,1H3,(H,9,11)/b8-4+

InChI Key

URSSMCLGYHUPJB-XBXARRHUSA-N

Isomeric SMILES

CC(=O)NC1=C(C=CS1)/C=N/NO

Canonical SMILES

CC(=O)NC1=C(C=CS1)C=NNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.